4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a structurally complex benzamide derivative characterized by a tetrahydroisoquinoline scaffold fused with a thiophene-2-carbonyl moiety and a 4-fluorobenzamide group. Key structural features include:
- Thiophene-2-carbonyl substituent: Introduces sulfur-based aromaticity and electron-withdrawing properties.
- 4-Fluorobenzamide group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Spectroscopic confirmation of similar compounds (e.g., IR bands for C=O, C=S, and NH groups; NMR analysis of tautomeric forms) underscores the importance of advanced analytical techniques in validating such structures .
Properties
IUPAC Name |
4-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c22-17-6-3-15(4-7-17)20(25)23-18-8-5-14-9-10-24(13-16(14)12-18)21(26)19-2-1-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMWKBQHCQKQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiviral properties and structure-activity relationships (SARs) based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a tetrahydroisoquinoline core linked to a thiophene-2-carbonyl moiety and a fluorinated benzamide. This unique arrangement is thought to contribute to its biological activity.
Antiviral Properties
Recent studies have investigated the antiviral properties of compounds related to the structure of this compound. In particular, research has shown that derivatives with similar scaffolds exhibit significant antiviral activity against noroviruses.
- Inhibition of Norovirus Replication : A study evaluated various compounds against murine (MNV) and human (HuNoV) norovirus. The most active derivatives demonstrated an effective concentration (EC50) in the low micromolar range. For instance, one derivative achieved an EC50 of 0.9 µM against HuNoV .
- Cytotoxicity : While some derivatives showed promising antiviral effects, they were also associated with increased cytotoxicity in human cell lines. This highlights the need for further optimization to improve selectivity and reduce toxicity .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the para-substituent on the phenyl ring and alterations in the amide-thioamide linker have been explored:
- Para-substituent Variations : The introduction of different substituents at the para position significantly affected antiviral potency. Substituents such as unsubstituted benzoxazole or indole were found to enhance activity .
- Linker Modifications : Removing the thioamide portion from the amide-thioamide linker was shown to improve antiviral properties while maintaining lower cytotoxicity levels .
Study 1: Antiviral Efficacy
A comprehensive study synthesized thirty novel compounds based on variations of this compound. These compounds were screened for their ability to inhibit norovirus replication. The results indicated that specific structural modifications could lead to enhanced antiviral activity while minimizing cytotoxic effects.
Study 2: Cytotoxicity Assessment
Another investigation focused on evaluating the cytotoxic effects of these derivatives on various human cell lines. It was found that while some compounds exhibited low EC50 values against noroviruses, they also presented higher cytotoxicity compared to others. This necessitated a careful balance between efficacy and safety in drug development .
Data Table: Summary of Biological Activity
| Compound Name | EC50 (µM) | Cytotoxicity | Notable Modifications |
|---|---|---|---|
| Compound A | 0.9 | Moderate | Unsubstituted benzoxazole |
| Compound B | 1.5 | High | Thioamide linker present |
| Compound C | 0.5 | Low | Para-methoxy substitution |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines:
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 5 µM against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
- Mechanism of Action :
- Tubulin Inhibition : Similar to other sulfonamides, it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.
- Cell Cycle Arrest : Studies indicate that the compound can induce G2/M phase arrest in cancer cells, leading to apoptosis.
Neuropharmacological Studies
The compound has also been investigated for its neuropharmacological properties. It has shown promise in modulating neurotransmitter systems, particularly those involving glutamate receptors.
- Positive Allosteric Modulation : The ability to act as a positive allosteric modulator for certain neurotransmitter receptors can lead to enhanced synaptic transmission and neuroprotection.
- Potential in Treating Neurological Disorders : Given its action on glutamate receptors, it may have applications in treating conditions like Alzheimer's disease or schizophrenia.
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
-
Study on Anticancer Properties :
- Conducted on multiple cancer cell lines.
- Results indicated a dose-dependent response with significant cell death observed at higher concentrations.
-
Neuropharmacological Research :
- Investigated its effects on synaptic plasticity in animal models.
- Findings suggested improvements in cognitive function and memory retention.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Comparison Points:
Core Heterocyclic Structures: The tetrahydroisoquinoline core in the title compound distinguishes it from triazole- or pyridine-based analogs. In contrast, triazole derivatives (e.g., compounds [7–9]) exhibit tautomerism, favoring thione forms that influence reactivity and stability .
Substituent Effects: Electron-Withdrawing Groups: The 4-fluoro substituent on the benzamide group increases lipophilicity and metabolic resistance compared to non-fluorinated analogs like etobenzanid . Aromatic Systems: The thiophene-2-carbonyl group introduces π-π stacking capabilities distinct from the phenylsulfonyl or trifluoromethylphenoxy groups in other compounds.
Synthetic Complexity :
- Compounds like diflufenican and etobenzanid prioritize simplicity (e.g., ether linkages), whereas the title compound’s multi-heterocyclic architecture requires advanced alkylation and acylation steps, as seen in the synthesis of triazole derivatives .
Spectroscopic Validation :
- IR and NMR data for related compounds confirm critical functional groups (e.g., absence of C=O in triazoles , presence of C-F stretches in fluorinated benzamides). These methods are essential for distinguishing tautomeric forms and substituent effects.
Implications of Structural Differences
- Biological Activity : While the title compound’s applications are unspecified, structural analogs like diflufenican demonstrate that fluorinated benzamides and heterocyclic cores are critical for herbicidal activity. The thiophene moiety may confer unique target specificity.
- Physicochemical Properties: The tetrahydroisoquinoline-thiophene system likely enhances solubility in organic solvents compared to purely aromatic analogs, which could influence drug delivery or formulation.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of this compound, and how can contradictions between datasets be resolved?
- Methodological Answer : Use a combination of IR spectroscopy (to identify carbonyl and amide groups), ¹H/¹³C NMR (to map aromatic protons and heterocyclic environments), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For structural ambiguity (e.g., rotational isomers or tautomers), compare experimental data with quantum chemical calculations (DFT-based NMR chemical shift predictions) to validate assignments . Contradictions between techniques (e.g., NMR vs. X-ray crystallography) should be resolved by cross-referencing with InChIKey-validated databases (e.g., PubChem) and multi-technique validation .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Employ Design of Experiments (DoE) principles to test variables like solvent polarity, temperature, and catalyst loading. For example:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, THF, DCM | THF (anhydrous) |
| Temperature | 60–100°C | 80°C |
| Catalyst | Pd(OAc)₂, CuI | Pd(OAc)₂ (0.5 mol%) |
| Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) can isolate the product at >95% purity . |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines for benzamide derivatives:
- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal contact.
- Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the thiophene-carbonyl moiety.
- In case of exposure, rinse with copious water and consult safety data sheets (SDS) for analogous compounds (e.g., tert-butyl benzamide derivatives) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity and interaction with biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. For receptor interactions, use molecular docking (AutoDock Vina) with protein structures (e.g., GABAₐ receptors) and validate via MD simulations (GROMACS) to assess binding stability. Cross-reference results with experimental SPR (surface plasmon resonance) binding affinity data .
Q. What strategies address discrepancies in bioactivity data across different assay conditions?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in enzymatic vs. cell-based assays) require:
- Assay standardization : Control variables like pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1%).
- Orthogonal validation : Use LC-MS to confirm compound stability under assay conditions and isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced properties?
- Methodological Answer : Implement generative adversarial networks (GANs) trained on PubChem datasets to propose derivatives with modified substituents (e.g., replacing fluorine with trifluoromethyl). Validate synthetic feasibility via retrosynthesis algorithms (e.g., IBM RXN) and optimize reaction pathways using Bayesian optimization for high-throughput experimentation .
Data Contradiction Analysis
Q. Why might X-ray crystallography and NMR data conflict in confirming the compound’s conformation?
- Methodological Answer : Crystallography captures the solid-state conformation , while NMR reflects solution-state dynamics . For flexible moieties (e.g., tetrahydroisoquinolinyl group), use variable-temperature NMR to identify rotational barriers or employ NOESY/ROESY to detect through-space correlations. Compare with DFT-optimized gas-phase structures to reconcile differences .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
